3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 121997-02-2
VCID: VC6104916
InChI: InChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21)
SMILES: C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Molecular Formula: C16H9ClN2O3
Molecular Weight: 312.71

3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 121997-02-2

Cat. No.: VC6104916

Molecular Formula: C16H9ClN2O3

Molecular Weight: 312.71

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione - 121997-02-2

Specification

CAS No. 121997-02-2
Molecular Formula C16H9ClN2O3
Molecular Weight 312.71
IUPAC Name 3-(4-chlorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21)
Standard InChI Key UWJDFXCFGVURLZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(4-chlorophenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione, reflects its polycyclic system:

  • Benzofuran moiety: A fused benzene and furan ring system (positions 1–7 and 8–9).

  • Pyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3, fused to the benzofuran system.

  • 4-Chlorophenyl substituent: A chlorine-substituted benzene ring at position 3 of the pyrimidine.

The SMILES notation C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl and InChIKey UWJDFXCFGVURLZ-UHFFFAOYSA-N provide unambiguous stereochemical identification.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number121997-02-2
Molecular FormulaC16H9ClN2O3\text{C}_{16}\text{H}_9\text{Cl}\text{N}_2\text{O}_3
Molecular Weight312.71 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Methodologies

General Synthesis Strategies

While no peer-reviewed protocols specifically describe this compound’s synthesis, analogous benzofuropyrimidines are typically synthesized via:

  • Cyclocondensation: Reacting aminobenzofuran derivatives with carbonyl-containing reagents like urea or thiourea.

  • Multi-component Reactions (MCRs): As demonstrated for pyrano[2,3-d]pyrimidines, combining aldehydes, barbituric acids, and nucleophiles under catalytic conditions .

  • Post-functionalization: Introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Optimization Challenges

Key factors influencing yield and purity include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

  • Catalysts: Piperidine or morpholine bases facilitate Knoevenagel condensations in MCRs .

  • Temperature control: Reactions often require heating at 70–100°C for 6–12 hours .

Table 2: Solvent Impact on Analogous Pyrimidine Syntheses

SolventTemperature (°C)Time (h)Yield (%)
Methanol60688
Ethanol70680
Acetonitrile75635
Water851240

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetic profiling: ADMET properties (absorption, distribution, metabolism, excretion, toxicity).

  • Target identification: Proteomic screens to map protein-ligand interactions.

  • Synthetic scalability: Developing one-pot MCRs to reduce step count and improve atom economy .

Computational Modeling Opportunities

  • Molecular docking: Simulating binding to DNA topoisomerase II or HIV-1 reverse transcriptase.

  • QSAR studies: Correlating substituent effects (e.g., halogenation) with bioactivity.

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